6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione
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Overview
Description
6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C5H4ClN3O412. It has a molecular weight of 205.56 g/mol12. The compound is light yellow in solid form2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione from the available sources.Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4ClN3O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h1H3,(H,7,11)12. The compound has a topological polar surface area of 95.2 Ų1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione from the available sources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.55 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 41. The compound has a rotatable bond count of 01. The exact mass of the compound is 204.9890333 g/mol1.Scientific Research Applications
Synthesis of Heterocyclic Derivatives
Research has focused on synthesizing new heterocyclic derivatives using 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione as a precursor or intermediate. For example, Meshcheryakova and Kataev (2013) synthesized new thietanyl-substituted derivatives of pyrimidine-2,4(1H,3H)-dione and imidazole by alkylation of 6-methylpyrimidine-2,4(1H,3H)-diones, which could have potential applications in developing new pharmacologically active compounds Meshcheryakova & Kataev, 2013.
Antimicrobial Activity
The compound and its derivatives have been explored for their antimicrobial properties. Vlasov et al. (2022) investigated 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones for their antimicrobial activity, revealing moderate activity against various bacterial strains, highlighting the potential for developing new antibacterial agents Vlasov et al., 2022.
Urease Inhibition
Some derivatives have been tested for their urease inhibition activity, indicating potential applications in treating diseases caused by urease-producing pathogens. Rauf et al. (2010) synthesized 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and evaluated their urease inhibition, showing varying degrees of activity Rauf et al., 2010.
Chemical Transformations and Reactions
The compound serves as a versatile intermediate in various chemical transformations, leading to a diverse range of heterocyclic structures. For instance, Boyle et al. (2003) explored sigmatropic rearrangements of 2,4-dinitrophenyl oximes, leading to novel heterocyclic compounds with potential applications in drug development and materials science Boyle et al., 2003.
Safety And Hazards
Unfortunately, I couldn’t find specific information on the safety and hazards of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione from the available sources.
Future Directions
I’m sorry, but I couldn’t find specific information on the future directions of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione from the available sources.
Please note that this information is based on the available sources and there might be more recent studies or data related to this compound.
properties
IUPAC Name |
6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h1H3,(H,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHMVAKNXHWSJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289479 |
Source
|
Record name | MS-1874 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione | |
CAS RN |
878-86-4 |
Source
|
Record name | 878-86-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MS-1874 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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